6-sulfanyl-1H-pyrimidine-2,4-dione
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Overview
Description
6-Mercaptopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a mercapto group (-SH) attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopyrimidine-2,4(1H,3H)-dione typically involves the reaction of barbituric acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The general reaction scheme is as follows: [ \text{Barbituric Acid} + \text{Thiourea} \rightarrow \text{6-Mercaptopyrimidine-2,4(1H,3H)-dione} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: 6-Mercaptopyrimidine-2,4(1H,3H)-dione can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The mercapto group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alkyl halides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
6-Mercaptopyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-mercaptopyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Barbituric Acid: A precursor in the synthesis of 6-mercaptopyrimidine-2,4(1H,3H)-dione, known for its use in the production of barbiturate drugs.
Thiourea: Another precursor, commonly used in the synthesis of various sulfur-containing compounds.
6-Methyluracil: A pyrimidine derivative with similar structural features but different chemical properties.
Uniqueness: 6-Mercaptopyrimidine-2,4(1H,3H)-dione is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential biological activity. This sets it apart from other pyrimidine derivatives and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H4N2O2S |
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Molecular Weight |
144.15 g/mol |
IUPAC Name |
6-sulfanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(9)6-4(8)5-2/h1H,(H3,5,6,7,8,9) |
InChI Key |
HCFLFBOWTIRGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)S |
Origin of Product |
United States |
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